molecular formula C21H17ClN6O4S B2687279 2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide CAS No. 1019098-52-2

2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide

Cat. No. B2687279
CAS RN: 1019098-52-2
M. Wt: 484.92
InChI Key: GGCRCQMCUAWVKF-UHFFFAOYSA-N
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Description

2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C21H17ClN6O4S and its molecular weight is 484.92. The purity is usually 95%.
BenchChem offers high-quality 2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

This compound is part of a broader class of chemicals that have been synthesized and evaluated for their biological activities. For instance, novel thioxothiazolidin-4-one derivatives have been synthesized and investigated for their anticancer and antiangiogenic effects in mouse models. These compounds have shown significant reduction in tumor volume and cell number, and have increased the lifespan of mice bearing tumors. Moreover, they exhibited strong antiangiogenic effects, suppressing tumor-induced endothelial proliferation, highlighting the potential of such derivatives in cancer therapy (Chandrappa et al., 2010).

Potential Antipsychotic Properties

Derivatives related to the chemical structure of interest have been explored for their potential as antipsychotic agents. For example, a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been synthesized and shown to exhibit antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a common target of clinically available antipsychotic agents. This unique profile suggests a novel mechanism of action that could be beneficial in developing new therapeutic agents for psychiatric disorders (Wise et al., 1987).

Antimicrobial and Anticancer Agents

Further, this chemical structure is associated with research on novel antimicrobial and anticancer agents. For instance, pyrazole derivatives have been synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and evaluated for their in vitro antimicrobial and anticancer activity. Some of these compounds displayed higher anticancer activity than doxorubicin, a reference drug, and also showed good to excellent antimicrobial activity, indicating their potential as dual-function therapeutic agents (Hafez et al., 2016).

Antioxidant Activity

Compounds incorporating the pyrazole moiety have been investigated for their antioxidant activity as well. Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and shown to possess significant antioxidant activity. The study of these complexes helps understand the effect of hydrogen bonding on the self-assembly process and evaluates their potential as antioxidants in various applications, including pharmaceuticals (Chkirate et al., 2019).

properties

IUPAC Name

2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O4S/c1-33-21-17(18(23)28(26-21)9-16(29)24-13-5-3-12(22)4-6-13)20-25-19(27-32-20)11-2-7-14-15(8-11)31-10-30-14/h2-8H,9-10,23H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCRCQMCUAWVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN(C(=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)N)CC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide

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